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2'-Deoxy-5-(hydroxymethyl)cytidine -

2'-Deoxy-5-(hydroxymethyl)cytidine

Catalog Number: EVT-12640721
CAS Number:
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-Deoxy-5-(hydroxymethyl)cytidine is a pyrimidine 2'-deoxyribonucleoside.
Overview

2'-Deoxy-5-(hydroxymethyl)cytidine is a modified nucleoside derived from cytidine, characterized by the presence of a hydroxymethyl group at the 5-position of the pyrimidine ring. This compound is significant in the field of molecular biology and biochemistry due to its role in DNA modification and potential implications in epigenetics and cancer research.

Source

The compound can be synthesized from natural nucleosides, specifically through modifications of 2'-deoxyuridine or 2'-deoxycytidine. The synthesis methods have been optimized to improve yields and reduce the number of steps involved in the process, making it more practical for laboratory use .

Classification

2'-Deoxy-5-(hydroxymethyl)cytidine is classified as a nucleoside analogue. It falls under the category of modified nucleotides that are used in various biochemical applications, including DNA synthesis and epigenetic studies.

Synthesis Analysis

Methods

The synthesis of 2'-deoxy-5-(hydroxymethyl)cytidine typically involves several key steps:

  1. Starting Material: The synthesis can begin with 2'-deoxyuridine or 2'-deoxycytidine.
  2. Hydroxymethylation: The introduction of the hydroxymethyl group is often achieved through a series of chemical reactions, including bromination and subsequent reduction steps.
  3. Protection Strategies: Protecting groups such as di-tert-butylsilyl are employed to shield reactive sites during synthesis, allowing for selective modifications .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxy-5-(hydroxymethyl)cytidine features:

  • A ribose sugar backbone (2-deoxy-D-ribose).
  • A pyrimidine base (cytosine) with a hydroxymethyl group at the 5-position.

Data

The molecular formula is C10H13N3O4C_{10}H_{13}N_{3}O_{4}, with a molecular weight of approximately 241.23 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its purity and identity .

Chemical Reactions Analysis

Reactions

2'-Deoxy-5-(hydroxymethyl)cytidine can participate in various chemical reactions typical for nucleosides, including:

  • Phosphorylation: Conversion into nucleotide forms like triphosphates.
  • Incorporation into DNA: Used as a building block for synthesizing modified DNA strands.

Technical Details

The chemical reactivity is influenced by the hydroxymethyl group, which can participate in further modifications or serve as a site for enzymatic reactions. The compound's ability to integrate into DNA allows for studies on its biological effects, particularly in relation to gene expression and epigenetic regulation .

Mechanism of Action

Process

The mechanism by which 2'-deoxy-5-(hydroxymethyl)cytidine exerts its effects involves its incorporation into DNA, where it can influence gene expression patterns through epigenetic modifications. The presence of the hydroxymethyl group alters the hydrogen bonding capacity and sterics of the nucleobase, potentially affecting transcription factor binding and chromatin structure.

Data

Research indicates that modified nucleosides like 2'-deoxy-5-(hydroxymethyl)cytidine may play roles in cellular processes such as differentiation and response to environmental stimuli, further implicating their significance in cancer biology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in biochemical assays.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.
  • Reactivity: The hydroxymethyl group enhances reactivity compared to unmodified cytidine derivatives.

Relevant data on spectral properties (NMR, UV-Vis) can be utilized for characterization purposes .

Applications

Scientific Uses

2'-Deoxy-5-(hydroxymethyl)cytidine has several applications in scientific research:

  • DNA Synthesis: Acts as a building block for synthesizing modified oligonucleotides.
  • Epigenetic Studies: Investigated for its role in DNA methylation patterns and gene regulation.
  • Cancer Research: Potential implications in understanding tumor biology and developing therapeutic strategies targeting epigenetic modifications.

The compound's ability to modify DNA structure and function makes it a valuable tool in molecular biology and genetics research .

Introduction: Genomic Significance and Historical Discovery of 5hmdC

Emergence as the Sixth Nucleobase in Epigenetic Regulation

The designation of 5hmdC as the "sixth nucleoside" reflects its dual chemical and biological uniqueness. Structurally, it features a hydroxymethyl group (-CH₂OH) at the 5-position of the cytosine ring, altering DNA’s biophysical properties. Unlike 5mC, which promotes transcriptional repression, 5hmdC exhibits context-dependent effects on gene expression. In embryonic stem cells (ESCs), 5hmdC accumulates at enhancers and transcriptionally active gene bodies, facilitating pluripotency maintenance [1] [3]. Whole-genome mapping reveals its enrichment at transcription start sites (TSSs) and promoters of developmentally regulated genes, where it counteracts 5mC-mediated silencing [1] [4].

The enzymatic production of 5hmdC by TET dioxygenases (TET1, TET2, TET3) establishes it as a central player in epigenetic dynamics. TET enzymes utilize Fe(II) and α-ketoglutarate as cofactors to oxidize 5mC to 5hmdC, initiating an active demethylation cascade:

5mC → 5hmdC → 5-Formylcytosine (5fC) → 5-Carboxycytosine (5caC) → Unmodified Cytosine  

This pathway provides a mechanism for rapid, replication-independent erasure of methylation marks during cellular reprogramming and neuronal differentiation [1] [3]. Nevertheless, 5hmdC also persists as a stable epigenetic mark, particularly in the mammalian brain, where it constitutes ~0.6% of total nucleotides in Purkinje neurons – tenfold higher than peripheral tissues [3] [4]. This tissue-specific abundance suggests roles beyond demethylation, potentially modulating chromatin architecture or recruiting hydroxymethylation-specific readers [1].

Critically, 5hmdC depletion is a hallmark of malignancies. Cancers exhibit up to 5-fold reductions in 5hmdC levels compared to healthy tissues, driven by TET enzyme inactivation or isocitrate dehydrogenase (IDH) mutations [4]. This loss correlates with hypermethylation and silencing of tumor suppressor genes, positioning 5hmdC as both a diagnostic biomarker and a guardian of genomic integrity.

Table 2: Tissue-Specific Distribution of 5hmdC in Mammals

Tissue/Cell Type5hmdC Level (% of total cytosines)Functional Significance
Brain (Purkinje neurons)0.6%Neuronal function, memory formation
Embryonic stem cells0.2–0.3%Maintenance of pluripotency
Liver/KidneyModerateMetabolic regulation
Lung/PlacentaLowUndefined
Breast cancerVery low (<0.03%)Diagnostic biomarker [3] [4]

Discovery Timeline in Mammalian DNA and Stem Cell Systems

The path to recognizing 5hmdC as an endogenous mammalian base spanned four decades of biochemical skepticism and technological breakthroughs:

  • Early 1970s: Initial reports detected 5hmdC in DNA from rat and frog brains using chromatography techniques. However, these findings were dismissed as oxidation artifacts during sample preparation, preventing widespread acceptance [3].
  • Bacteriophage Studies (Pre-2000): 5hmdC was well-characterized in T-even phage genomes, where it serves as a glucose acceptor to evade bacterial restriction enzymes. Its biosynthetic pathway involves hydroxymethylation of dCMP prior to DNA incorporation, contrasting with mammalian oxidation of 5mC post-incorporation [3].
  • 2009: Landmark Rediscovery: Two independent studies unequivocally confirmed 5hmdC’s endogenous presence. Kriaucionis and Heintz employed thin-layer chromatography (TLC) to quantify 5hmdC at ~0.6% in mouse Purkinje cells. Simultaneously, Rao’s group linked the TET family proteins – mammalian homologs of trypanosome JBP oxidases – to enzymatic 5mC oxidation [3]. This dual revelation established TET-driven hydroxymethylation as a conserved epigenetic mechanism.
  • 2010–Present: Advanced sequencing technologies (TAB-seq, oxBS-seq) enabled base-resolution mapping, revealing 5hmdC’s genomic distribution. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) further quantified its depletion in cancers, while novel chemosensors (e.g., pyrrole-rhodamine conjugate CS-1) allowed live-cell imaging with nanomolar sensitivity [4].

Table 3: Key Milestones in 5hmdC Research

YearDiscoveryMethodologySignificance
19725hmdC in rat/frog brainChromatographyInitial observation, dismissed as artifact
2009Rediscovery in mouse neuronsTLCQuantified tissue-specific abundance
2009TET enzymes oxidize 5mCIn vitro assaysEstablished enzymatic mechanism
2011Genome-wide mappingTAB-seq, oxBS-seqRevealed enrichment at regulatory loci
2018Fluorescent detection in cancer cellsChemosensor CS-1Enabled live-cell imaging and quantification [1] [3] [4]

The delayed recognition of 5hmdC underscores technological limitations in distinguishing it from 5mC. Early bisulfite sequencing – the gold standard for methylation analysis – treats 5hmdC and unmodified cytosine identically, converting both to uracil. This methodological blind spot obscured 5hmdC until antibody-based enrichment and chemical labeling strategies emerged post-2009 [3] [4]. Contemporary research now leverages synthetic 5hmdCTP triphosphates to generate hydroxymethylated DNA probes, facilitating mechanistic studies of TET enzymes and base excision repair pathways [8].

Comprehensive Compound Nomenclature

Table 4: Systematic Names and Identifiers for 2'-Deoxy-5-(hydroxymethyl)cytidine

Nomenclature TypeDesignation
IUPAC Name4-Amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one
Synonyms5-Hydroxymethyl-2'-deoxycytidine; 5-hmdC
CAS Registry Number7226-77-9
Molecular FormulaC₁₀H₁₅N₃O₅
Molecular Weight257.25 g/mol [2] [5] [7]

Properties

Product Name

2'-Deoxy-5-(hydroxymethyl)cytidine

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17)

InChI Key

HMUOMFLFUUHUPE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O

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